2-(3-Chloro-5-fluorophenyl)benzoic acid
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Overview
Description
2-(3-Chloro-5-fluorophenyl)benzoic acid is a chemical compound with the molecular formula C13H8ClFO2 and a molecular weight of 250.66 . It is also known by its IUPAC name 3’-chloro-5’-fluoro [1,1’-biphenyl]-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 2-(3-Chloro-5-fluorophenyl)benzoic acid contains a total of 26 bonds, including 18 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), and 1 hydroxyl group .Scientific Research Applications
Synthesis and Characterization
- A series of new 1,3,4-oxadiazole derivatives incorporating 3-chloro-2-fluorophenyl moiety were synthesized from 3-chloro-2-fluoro benzoic acid. These compounds exhibited notable anti-convulsant and anti-inflammatory activities, supported by in silico molecular docking studies indicating their potential as inhibitors of cyclooxygenase-2 and voltage-gated sodium channels (Bhat et al., 2016).
Pharmacological Evaluation
- Novel benzodiazepines derivatives designed from 3-(7-chloro-5-(2-fluorophenyl)-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoic acid were synthesized, showing potent analgesic modulating activity for Transient Receptor Potential Vanilloid 1 (TRPV1) with significant analgesic and good aqueous solubility (Liu et al., 2018).
Antibacterial Agents
- Fluorine-containing thiadiazolotriazinones, synthesized using 2,4-dichloro-5-fluorobenzoic acid among others, were evaluated for their antibacterial activities, showing promising results in inhibiting various bacteria at low concentrations (Holla, Bhat, & Shetty, 2003).
Crystallographic Studies
- The crystal structures of ortho-, meta-, and para-substituted benzoic acid derivatives, including compounds closely related to 2-(3-Chloro-5-fluorophenyl)benzoic acid, were determined using X-ray powder diffraction. This study provided insights into the nature of intermolecular interactions and the electronic structure of these compounds (Pramanik, Dey, & Mukherjee, 2019).
Antiproliferative and Antimicrobial Agents
- Fused pyrimidine derivatives synthesized from 2-amino-5-chlorobenzoic acid showed significant anti-inflammatory, antiproliferative, and antimicrobial activities, highlighting the role of chloro- and fluoro-substituted phenyl rings in enhancing biological activities (Vachala, Srinivasan, & Prakash, 2011).
Catalysis
- Novel Zn-MOFs synthesized using ligands derived from benzoic acid showed enhanced catalytic efficiency in the reduction of nitrophenol when used as a catalyst support of Ag nanoparticles, indicating the potential for environmental and industrial applications (Wu et al., 2017).
Safety and Hazards
The safety data sheet for a similar compound, 2-Chloro-5-(trifluoromethyl)benzoic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific structural features .
Mode of Action
Benzoic acid derivatives typically exert their effects through interactions with their targets, leading to changes in the targets’ function .
Biochemical Pathways
It is known that benzoic acid derivatives can influence various biochemical pathways depending on their specific targets .
Result of Action
The effects of a compound at the molecular and cellular level are typically a result of its interaction with its targets and the subsequent changes in biochemical pathways .
properties
IUPAC Name |
2-(3-chloro-5-fluorophenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)13(16)17/h1-7H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXWEQNEFAOHCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683309 |
Source
|
Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261915-22-3 |
Source
|
Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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